Artelinic acid

描述

青蒿酸是天然化合物青蒿素的半合成衍生物,青蒿素是从植物黄花蒿中提取的。 它主要被研究用作抗疟药,因为它对恶性疟原虫具有强大的活性,恶性疟原虫是导致最严重形式的疟疾的寄生虫 . 青蒿酸以其比其他青蒿素衍生物(如蒿甲醚和蒿乙醚)更低的神经毒性而闻名 .

准备方法

合成路线和反应条件: 青蒿酸是通过从青蒿素开始的一系列化学反应合成的。该过程涉及修饰青蒿素结构以引入苯甲酸部分。 这通常是通过酯化和随后的水解反应实现的 .

工业生产方法: 青蒿酸的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括使用有机溶剂和催化剂来促进化学转化。 最终产品通过结晶和其他分离技术纯化 .

化学反应分析

反应类型: 青蒿酸会经历各种化学反应,包括:

氧化: 青蒿酸可以被氧化形成不同的代谢物。

还原: 还原反应可以修饰青蒿酸中存在的官能团。

取代: 取代反应可以在青蒿酸分子中引入新的官能团.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用各种卤化剂和亲核试剂.

科学研究应用

Antimalarial Activity

Artelinic acid is primarily recognized for its potent antimalarial properties. It is derived from artemisinin, which is extracted from the plant Artemisia annua. The compound exhibits efficacy against various strains of Plasmodium, including those resistant to conventional treatments.

Case Studies

- A study demonstrated that this compound showed significant prophylactic and curative effects against Plasmodium in animal models, with a notable reduction in parasitemia levels .

- Another investigation highlighted the synthesis of an this compound-choline derivative formulated into liposomes, which improved bioavailability and reduced potential side effects while enhancing antimalarial efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research indicates that this compound has favorable absorption characteristics when administered orally or via transdermal routes.

Toxicokinetics

- A study on repeated oral administration in rats assessed the toxicokinetics of this compound, revealing a low toxicity profile even at higher doses . This suggests that it may be a safer alternative to other antimalarial drugs.

- The compound's metabolism involves various pathways, including potential interactions with cytochrome P450 enzymes, which are essential for drug metabolism .

Formulation Development

The formulation of this compound into different delivery systems is an ongoing area of research aimed at enhancing its therapeutic effectiveness.

Nanoparticle Formulations

- Liposomal formulations of this compound have been developed to improve solubility and stability. These formulations allow for controlled release and targeted delivery to infected tissues, thereby maximizing therapeutic outcomes while minimizing systemic exposure .

Stereoselective Synthesis

- Advances in stereoselective synthesis have led to the development of specific isomers of this compound that exhibit enhanced antimalarial activity. Research has indicated that certain stereoisomers possess superior efficacy against resistant strains of Plasmodium compared to their counterparts .

Broader Therapeutic Applications

Beyond malaria treatment, this compound is being explored for potential applications in other areas:

Antiparasitic Activity

- Preliminary studies suggest that this compound may also exhibit activity against other parasitic infections, such as leishmaniasis and schistosomiasis. Its mechanism of action may be similar to that observed with Plasmodium parasites .

Cancer Research

作用机制

青蒿酸通过产生活性氧物质来发挥其抗疟作用,这些物质会破坏寄生虫的细胞结构。该化合物靶向寄生虫体内的血红素分子,导致形成有毒的自由基,破坏寄生虫的代谢过程。 这最终导致寄生虫死亡 .

类似化合物:

- 青蒿琥酯

- 蒿甲醚

- 蒿乙醚

- 双氢青蒿素

比较: 青蒿酸在青蒿素衍生物中是独一无二的,因为它具有更低的神经毒性和在酸性条件下更高的稳定性。 虽然青蒿琥酯和蒿甲醚在临床环境中被广泛使用,但青蒿酸在安全性方面提供了潜在的优势,虽然它仍在研究中,尚未被广泛使用 .

青蒿酸仍然是广泛研究的主题,正在进行的研究旨在全面了解其潜力并优化其在抗疟治疗中的应用。

相似化合物的比较

- Artesunate

- Artemether

- Arteether

- Dihydroartemisinin

Comparison: Artelinic acid is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .

This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.

生物活性

Artelinic acid, a derivative of artemisinin, has garnered attention due to its potential as an antimalarial agent and its biological activities against various cell lines. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by iron, leading to oxidative stress in target cells. This mechanism is similar to that of other artemisinin derivatives, which disrupt mitochondrial function and inhibit critical cellular processes.

- Reactive Oxygen Species Generation : this compound is activated by heme or ferrous iron, producing ROS that damage cellular components, particularly in malaria parasites and cancer cells .

- Mitochondrial Dysfunction : Studies suggest that this compound may induce mitochondrial membrane depolarization, which is critical for its antimalarial activity .

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum. Its efficacy has been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies : Research indicates that this compound can inhibit the growth of P. falciparum with a 50% inhibitory concentration (IC50) comparable to that of standard treatments like artemisinin .

- Resistance Mechanisms : Resistance to this compound has been observed in laboratory-selected strains of P. falciparum, indicating the need for continuous monitoring and development of combination therapies to mitigate resistance .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Modifications such as conjugation with triphenylphosphonium (TPP) have enhanced its cytotoxicity against various cancer cell lines.

- Cytotoxicity Enhancement : The derivative ARTa-TPP showed significantly increased cytotoxic activity against cancer cells while exhibiting reduced activity against yeast and malaria parasites. This suggests a selective mechanism that may be exploited for cancer therapy .

- Cell Line Studies : this compound has demonstrated effectiveness against several cancer cell lines, indicating its potential role in cancer treatment protocols.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown varying absorption rates and bioavailability depending on the formulation used.

- Formulation Impact : The formulation of this compound into liposomes has been shown to enhance its pharmacokinetic profile, leading to increased exposure levels in animal models compared to standard solutions .

- Neurotoxicity Concerns : High doses of this compound have been associated with neurotoxicity in animal studies, necessitating careful consideration of dosing regimens in clinical applications .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Combination Therapy Trials : Clinical trials combining this compound with other antimalarials have shown improved outcomes in patients with resistant malaria strains.

- Cancer Treatment Protocols : Case reports indicate promising results when using this compound derivatives in conjunction with traditional chemotherapeutics, enhancing overall treatment efficacy.

Summary Table of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Antimalarial | High | Effective against P. falciparum; resistance noted |

| Antitumor | Moderate to High | Enhanced cytotoxicity with TPP conjugation |

| Neurotoxicity | Observed at High Doses | Caution required in dosing due to potential toxicity |

属性

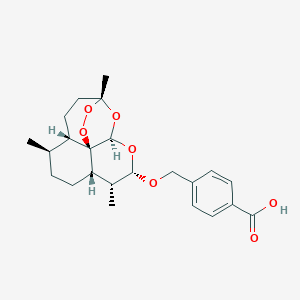

IUPAC Name |

4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNHKOOJXSALHN-ILQPJIFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316558 | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120020-26-0 | |

| Record name | β-Artelinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artelinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTELINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。